Regioisomeric Differentiation: 2-Amino vs. 5-Amino Substitution
2-Aminopyridine-3,4-dicarboxylic acid places the amino group ortho to the pyridine nitrogen, whereas 5-aminopyridine-3,4-dicarboxylic acid (CAS 89795-69-7) places it para to the nitrogen. This positional difference alters both electronic properties and hydrogen-bonding capacity. The 5-amino isomer has a predicted LogP of 0.64 and a topological polar surface area (TPSA) of 113.5 Ų [1]. The 2-amino isomer, by virtue of the ortho amino group, is capable of forming a six-membered intramolecular hydrogen bond with the pyridine nitrogen or with the adjacent 3-carboxyl group – a chelation motif that is geometrically impossible for the 5-amino isomer [2]. This structural feature directly impacts metal coordination geometry: in Cu(II) complexes with 2-aminopyridine-based ligands, the 2-NH₂ group forms a stabilizing intramolecular H-bond with an axially coordinated carboxylate oxygen, a motif confirmed by IR spectroscopy and single-crystal X-ray diffraction [2]. The 5-amino isomer cannot engage in analogous intramolecular H-bonding with carboxylate oxygens on the same pyridine ring.
| Evidence Dimension | Intramolecular hydrogen-bonding capability with adjacent carboxylate |
|---|---|
| Target Compound Data | 2-NH₂ ortho to pyridine N; capable of 6-membered intramolecular H-bond with 3-CO₂H or with axially coordinated carboxylate in metal complexes [2] |
| Comparator Or Baseline | 5-Aminopyridine-3,4-dicarboxylic acid (CAS 89795-69-7): 5-NH₂ para to pyridine N; LogP (predicted) 0.64; TPSA 113.5 Ų [1] |
| Quantified Difference | Qualitative: intramolecular H-bond possible for 2-amino isomer only; distinct LogP and TPSA values expected for 2-amino isomer (not experimentally reported) |
| Conditions | Structural comparison based on constitutional isomerism; metal complex data from Cu(II)-2-aminopyridine-dicarboxylate systems characterized by X-ray diffraction and IR spectroscopy [2] |
Why This Matters
For ligand design, the ortho-amino group provides a unique chelation mode not achievable with the para-amino isomer; researchers requiring specific metal-binding geometry should not substitute between these regioisomers.
- [1] ChemSrc. 3-Aminopyridine-4,5-dicarboxylic acid (5-Aminopyridine-3,4-dicarboxylic acid) – CAS 89795-69-7. PSA: 113.51000; LogP: 0.64140. Available at: https://m.chemsrc.com/baike/2285346.html View Source
- [2] Kozlevčar B. et al. Homologous dinuclear copper compounds with short bridging dicarboxylates – structural-magnetic correlation. Repozitorij Univerze v Ljubljani. The 2-amino group of pyridine-based ligands L⁴⁻⁵ enables an intramolecular H-bond with the axial carboxylate oxygen atom, confirmed by IR spectra. Available at: https://repozitorij.uni-lj.si/IzpisGradiva.php?id=163515 View Source
